An In-depth Technical Guide to N-Benzyl-2-butanamine: Physicochemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to N-Benzyl-2-butanamine: Physicochemical Properties, Synthesis, and Analysis
Introduction
N-Benzyl-2-butanamine is a secondary amine featuring both an aromatic benzyl group and a chiral sec-butyl group attached to the nitrogen atom. This structure imparts specific physical and chemical characteristics that make it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals. Its chirality, arising from the stereocenter at the second carbon of the butyl chain, introduces the possibility of stereoselective reactions, a critical consideration in modern drug development. This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, spectroscopic characteristics, and safety considerations for N-Benzyl-2-butanamine, tailored for researchers and professionals in the chemical sciences.
Section 1: Core Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in chemical reactions and its handling requirements. N-Benzyl-2-butanamine is a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine odor. Its solubility in polar solvents is influenced by the hydrogen bonding capability of the secondary amine group.
Physicochemical Data Summary
The key quantitative properties of N-Benzyl-2-butanamine and its close isomer, N-benzyl-n-butylamine, are summarized below for comparative analysis.
| Property | N-Benzyl-2-butanamine (sec-butyl) | N-Benzyl-n-butylamine (n-butyl) | Data Source(s) |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | PubChem[1], PubChem[2] |
| Molecular Weight | 163.26 g/mol | 163.26 g/mol | PubChem[1], PubChem[2] |
| Boiling Point | Not specified | 87-89 °C @ 3 mmHg | ChemicalBook[3], Guidechem[4] |
| Density | Not specified | 0.911 g/mL at 25 °C | ChemicalBook[3] |
| Refractive Index (n²⁰/D) | Not specified | 1.501 | ChemicalBook[3] |
| pKa (Predicted) | Not specified | 9.85 ± 0.19 | ChemicalBook[3] |
| LogP (Predicted) | 2.9 | 2.7 | PubChem[1], PubChem[2] |
| Solubility | Not specified | Slightly soluble in Chloroform, Methanol | ChemicalBook[3] |
Molecular Structure and Stereochemistry
The defining structural feature of N-Benzyl-2-butanamine is its chirality. The carbon atom at the 2-position of the butyl group is a stereocenter, bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the N-benzylamino group). This results in the existence of two enantiomers: (R)-N-Benzyl-2-butanamine and (S)-N-Benzyl-2-butanamine.
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IUPAC Name: N-benzylbutan-2-amine[1]
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SMILES: CCC(C)NCC1=CC=CC=C1[1]
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InChI Key: CVBZQAJYUZEPMC-UHFFFAOYSA-N[1]
Caption: Molecular structure of N-Benzyl-2-butanamine with chiral center (*).
Section 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of N-Benzyl-2-butanamine is crucial for its application as a chemical intermediate.
Synthetic Approach: Reductive Amination
A prevalent and efficient method for synthesizing N-benzylamines is through reductive amination. This two-step process involves the initial formation of an imine from an amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine.
The synthesis of N-Benzyl-2-butanamine is typically achieved by reacting 2-butanamine with benzaldehyde to form an N-benzylidenebutan-2-imine intermediate, which is then hydrogenated.[5]
Caption: Workflow for the synthesis of N-Benzyl-2-butanamine via reductive amination.
Experimental Protocol: Reductive Amination
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Iminization: In a suitable reaction vessel, charge 100 mmol of 2-butanamine and 100 mL of a water-miscible solvent like methanol.[5]
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At room temperature (~24 °C), add 100 mmol of benzaldehyde dropwise to the solution over approximately 15 minutes.[5]
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Stir the mixture for 6 hours at the same temperature to allow for the formation of the imine. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).[5]
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Hydrogenation: To the crude reaction mixture containing the imine, add a catalytic amount of a hydrogenation catalyst, such as 0.5 g of 10% Palladium on Carbon (Pd/C).[5]
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Hydrogenate the mixture with hydrogen gas at atmospheric pressure for approximately 5 hours, or until the reaction is complete as determined by GC analysis.[5]
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Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield pure N-Benzyl-2-butanamine.
Chemical Reactivity
The reactivity of N-Benzyl-2-butanamine is dominated by the lone pair of electrons on the nitrogen atom of the secondary amine.
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Basicity: As an amine, it is a weak base and will react with acids to form ammonium salts.
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N-Alkylation/Acylation: The nitrogen can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.[6]
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N-Debenzylation: The benzyl group can be cleaved under various conditions, notably through catalytic hydrogenolysis. This reaction is a common deprotection strategy in organic synthesis to liberate the secondary amine.[7]
Section 3: Spectroscopic and Analytical Profile
Spectroscopic methods are essential for the structural elucidation and purity assessment of N-Benzyl-2-butanamine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~3.7 ppm), and complex multiplets for the sec-butyl group protons, including the methine (-CH-), methylene (-CH₂-), and methyl (-CH₃) protons. The N-H proton will appear as a broad singlet, and its chemical shift is concentration-dependent.[8]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon (~50-60 ppm), and the aliphatic carbons of the sec-butyl group.[8] PubChem confirms the availability of a ¹³C NMR spectrum for this compound.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic absorption for the N-H stretch of a secondary amine in the range of 3300-3500 cm⁻¹. Other prominent peaks will include C-H stretches for both aromatic and aliphatic groups and C=C stretches for the benzene ring.
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Mass Spectrometry (MS): In mass spectrometry, N-Benzyl-2-butanamine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163). A major fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage), which would result in a prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[8][9]
Section 4: Safety, Handling, and Toxicology
While specific toxicological data for N-Benzyl-2-butanamine is limited, data for structurally related benzylamines, such as N-butylbenzylamine and benzylamine itself, indicate that it should be handled with care.
4.1. Hazard Identification
Based on analogous compounds, N-Benzyl-2-butanamine is anticipated to be:
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Corrosive: May cause severe skin burns and eye damage.[2]
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Irritant: Can cause skin, eye, and respiratory irritation.[2]
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Harmful: May be harmful if swallowed or in contact with skin.
4.2. Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[10]
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash off immediately with plenty of soap and water. If swallowed, rinse mouth and do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[10]
References
-
Wikipedia. (n.d.). Isocyanide. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75467, N-Butylbenzylamine. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412450, N-Benzyl-2-butanamine. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.10: Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). N-Benzyl-(2,2-dimethoxy)-ethanamine. Retrieved January 17, 2026, from [Link]
-
PharmaCompass.com. (n.d.). n-C4H9NH2 | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2009, March 30). PHARMACOLOGY REVIEW(S). Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). n-Butylamine. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
-
Taylor & Francis. (n.d.). n-Butylamine – Knowledge and References. Retrieved January 17, 2026, from [Link]
Sources
- 1. N-Benzyl-2-butanamine | C11H17N | CID 412450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Benzylamines [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ie [fishersci.ie]
- 11. taylorandfrancis.com [taylorandfrancis.com]
